A 33 -

A 33

Catalog Number: EVT-257630
CAS Number:
Molecular Formula: C19H18ClN3O2S
Molecular Weight: 387.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 33 is a potent and selective PDE4B inhibitor.
Source and Classification

The synthesis and characterization of imino-thiazolidinone derivatives, including Compound A 33, have been documented in several studies. These derivatives are often explored for their pharmacological properties, particularly their interactions with enzymes such as carbonic anhydrases, which play critical roles in physiological processes . The classification of Compound A 33 within the broader category of thiazolidinones highlights its relevance in the development of therapeutic agents targeting various diseases.

Synthesis Analysis

The synthesis of Compound A 33 involves a multi-step process that typically includes the transformation of substituted benzoic acids into acid chlorides, followed by reactions with potassium thiocyanate to yield isothiocyanates. These intermediates are then reacted with aniline derivatives to form acyl thioureas, which are subsequently converted into the final imino-thiazolidinone structure through reactions with ethyl 4-ethoxypent-4-en-2-ynoate in dry ethanol at room temperature .

Technical Details

  • Solvents Used: Dichloromethane (DCM) for initial reactions; dry ethanol for final coupling.
  • Reaction Conditions: Typically conducted at room temperature to optimize yield and purity.
  • Yield: The synthesis generally results in high yields and purity, indicating efficient reaction pathways.
Molecular Structure Analysis

The molecular structure of Compound A 33 can be characterized using various spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.

Structural Features

  • Functional Groups: Presence of imine and thiazolidinone rings.
  • NMR Data: Characteristic peaks corresponding to aromatic protons and aliphatic protons are observed, confirming the structure. For instance, singlets in the range of 7.11–7.06 ppm indicate α,β-unsaturated alkene protons, while peaks around 4.38 ppm correspond to ester methylene protons .
  • IR Data: Peaks indicating C-H stretching and carbonyl groups provide further confirmation of the functional groups present in the compound.
Chemical Reactions Analysis

Compound A 33 participates in various chemical reactions that are crucial for its biological activity. Notably, its interaction with carbonic anhydrases has been studied extensively.

Key Reactions

  1. Inhibition of Carbonic Anhydrases: The compound exhibits inhibitory activity against different isoforms of carbonic anhydrases, with varying IC50 values indicating potency against specific targets .
  2. Formation of Acyl Thioureas: The intermediate formation during synthesis plays a significant role in determining the final biological activity.
Mechanism of Action

The mechanism by which Compound A 33 exerts its biological effects primarily revolves around its inhibition of carbonic anhydrase enzymes. These enzymes facilitate the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction vital for maintaining acid-base balance in physiological systems.

Detailed Mechanism

  • Binding Interactions: The compound likely binds to the active site of carbonic anhydrases through hydrophobic interactions and hydrogen bonding due to its structural features.
  • Enzyme Inhibition: By occupying the active site, Compound A 33 prevents substrate access, thereby inhibiting the enzyme's catalytic function.
Physical and Chemical Properties Analysis

The physical and chemical properties of Compound A 33 contribute significantly to its behavior in biological systems.

Key Properties

Applications

Compound A 33 has potential applications across various scientific domains:

  1. Medicinal Chemistry: As a lead compound for developing new carbonic anhydrase inhibitors that could treat conditions such as glaucoma or epilepsy.
  2. Biochemical Research: Useful in studies related to enzyme kinetics and mechanisms due to its inhibitory properties.
  3. Pharmaceutical Development: Potential for formulation into therapeutic agents targeting specific diseases influenced by carbonic anhydrase activity.
Introduction to A-33: Discovery and Research Significance

Historical Context of PDE4 Inhibitor Development

The evolution of phosphodiesterase 4 (PDE4) inhibitors represents a decades-long pursuit of modulating cyclic adenosine monophosphate (cAMP) signaling for therapeutic benefit. Early non-selective PDE4 inhibitors like rolipram demonstrated potent anti-inflammatory and neuromodulatory effects by broadly elevating cAMP levels through inhibition of all PDE4 subtypes (A, B, C, D). However, their clinical utility was severely limited by class-wide adverse effects—notably emesis and gastrointestinal disturbances—linked to the non-discriminatory inhibition of PDE4 isoforms. As noted in historical pharmacological reviews, these tolerability issues stalled the development of first-generation compounds despite promising efficacy in preclinical models of inflammation and central nervous system (CNS) disorders [8]. The high sequence homology within the catalytic sites of PDE4 isoforms initially posed a significant barrier to developing subtype-selective agents, necessitating innovative structural approaches to achieve selectivity.

Rationale for Selective PDE4B Targeting in Therapeutic Research

Research into the distinct biological roles of PDE4 subtypes revealed that PDE4B and PDE4D mediate divergent physiological pathways. Genetic knockout studies proved pivotal: PDE4B-deficient mice exhibit impaired tumor necrosis factor-alpha (TNF-α) production and attenuated inflammatory responses, while PDE4D knockouts display emesis-like behaviors in non-vomiting species and motor coordination deficits. This functional dichotomy established PDE4B as the primary mediator of pathological inflammation and immune cell activation (e.g., in monocytes and neutrophils), whereas PDE4D inhibition was implicated in adverse effects [8] [9]. Consequently, selectively targeting PDE4B emerged as a strategy to retain anti-inflammatory efficacy while minimizing dose-limiting side effects. The therapeutic rationale extended beyond inflammation to neuropsychiatric conditions, where PDE4B is enriched in brain regions regulating mood and addiction (e.g., locus coeruleus), distinct from PDE4D’s dominance in emesis-associated areas like the area postrema [9].

A-33 as a Paradigm Shift in Isoform-Specific Phosphodiesterase Modulation

The discovery of A-33 (2-[4-[[2-(5-Chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidin-4-yl]amino]phenyl]acetic acid) marked a breakthrough in isoform-specific PDE4 pharmacology. Identified through high-throughput screening and optimized via structure-activity relationship (SAR) studies, A-33 achieves exceptional selectivity (>100-fold for PDE4B over PDE4D; IC₅₀ = 15 nM vs. >1,500 nM) through a unique allosteric mechanism. Unlike classical catalytic site binders, A-33 binds a single amino acid in the C-terminus of PDE4B, inducing conformational closure that sterically hinders cAMP access to the active site [4] [6]. This molecular precision enables unprecedented discrimination between PDE4B and PDE4D, overcoming historical challenges in PDE4 pharmacology. As the first well-characterized tool compound for probing PDE4B-specific functions in vivo, A-33 has facilitated the validation of PDE4B as a "druggable" target across multiple disease models—from neuroinflammation to addiction biology—without provoking PDE4D-associated toxicity [5] [9]. Its development exemplifies a shift from broad enzymatic blockade toward nuanced, pathology-driven modulation of phosphodiesterase signaling.

Interactive Data Tables

Table 1: Comparative Selectivity Profile of A-33 Across PDE4 Subtypes

PDE4 IsoformIC₅₀ (nM)Selectivity Ratio (vs. PDE4B)
PDE4B151.0 (Reference)
PDE4D1,569>100-fold
Other PDEs (1–11)>10,000>650-fold

Source: Biochemical assays using recombinant enzymes [4] [6]

Table 2: Key Therapeutic Effects of A-33 in Preclinical Models

Disease ModelExperimental FindingsMechanistic Insight
Traumatic Brain InjuryReduced microglial activation; improved behavioral deficits (dose: 0.3 mg/kg)Suppressed neuroinflammation via cAMP/PKA/CREB signaling
Alcohol Binge DrinkingReduced ethanol intake in C57BL/6 substrains (dose: 1.0 mg/kg); no motor impairmentAttenuated cAMP dysregulation in mesolimbic reward pathways
Sleep DeprivationPrevented spatial memory deficits (dose: 1.0 mg/kg)Enhanced cAMP in dentate gyrus synaptic plasticity
LPS-Induced InflammationInhibited TNF-α production and neutrophil lung infiltrationModulated NF-κB activity in immune cells

Source: In vivo studies in rodents [5] [6] [9]

Properties

Product Name

A 33

IUPAC Name

2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23)

InChI Key

FDVSPBLZPJMXFV-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C

Solubility

Soluble in DMSO

Synonyms

A 33; A33; A-33

Canonical SMILES

CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.